1-(6-methylpyridin-2-yl)-N'-[(1Z)-(thiophen-2-yl)methylidene]-1H-imidazole-4-carbohydrazide
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Overview
Description
1-(6-methylpyridin-2-yl)-N’-[(1Z)-(thiophen-2-yl)methylidene]-1H-imidazole-4-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring, an imidazole ring, and a thiophene moiety
Preparation Methods
The synthesis of 1-(6-methylpyridin-2-yl)-N’-[(1Z)-(thiophen-2-yl)methylidene]-1H-imidazole-4-carbohydrazide typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Pyridine Derivative: The starting material, 6-methylpyridine, undergoes functionalization to introduce the necessary substituents.
Imidazole Ring Formation: The imidazole ring is synthesized through cyclization reactions involving appropriate precursors.
Thiophene Moiety Introduction: The thiophene group is introduced via coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Final Assembly: The final step involves the condensation of the pyridine, imidazole, and thiophene intermediates to form the target compound under specific reaction conditions, such as refluxing in a suitable solvent with a catalyst.
Industrial production methods may involve optimization of these steps to enhance yield, purity, and scalability.
Chemical Reactions Analysis
1-(6-methylpyridin-2-yl)-N’-[(1Z)-(thiophen-2-yl)methylidene]-1H-imidazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Scientific Research Applications
1-(6-methylpyridin-2-yl)-N’-[(1Z)-(thiophen-2-yl)methylidene]-1H-imidazole-4-carbohydrazide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is explored for its potential use in the synthesis of advanced polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-methylpyridin-2-yl)-N’-[(1Z)-(thiophen-2-yl)methylidene]-1H-imidazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(6-methylpyridin-2-yl)-N’-[(1Z)-(thiophen-2-yl)methylidene]-1H-imidazole-4-carbohydrazide can be compared with similar compounds, such as:
1-(6-methylpyridin-3-yl)-2-(4-methylsulfonylphenyl)ethanone: This compound shares the pyridine and imidazole rings but differs in the substituents and overall structure.
1-(6-methylpyridin-3-yl)-2-(4-methylthiophenyl)ethanone: Similar in having the pyridine and thiophene moieties, but with different functional groups and reactivity.
Diarylpyridines: These compounds have a similar core structure but vary in the aryl substituents and their positions.
The uniqueness of 1-(6-methylpyridin-2-yl)-N’-[(1Z)-(thiophen-2-yl)methylidene]-1H-imidazole-4-carbohydrazide lies in its specific combination of functional groups and the resulting chemical and biological properties.
Biological Activity
The compound 1-(6-methylpyridin-2-yl)-N'-[(1Z)-(thiophen-2-yl)methylidene]-1H-imidazole-4-carbohydrazide is a member of the imidazole family, which has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H13N5OS, with a molecular weight of 311.36 g/mol. The structure features an imidazole ring, a pyridine moiety, and a thiophene group, contributing to its pharmacological profile.
Biological Activity Overview
Imidazole derivatives are known for their broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. This particular compound has shown promising antibacterial properties, which are detailed below.
Antibacterial Activity
Recent studies have evaluated the antibacterial efficacy of various imidazole derivatives, including the target compound. The Minimum Inhibitory Concentration (MIC) values indicate the potency of these compounds against specific bacterial strains.
Case Study: Antibacterial Evaluation
A study synthesized several imidazole derivatives and tested their antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that:
- Compound 16d exhibited an MIC of 0.5 μg/mL , indicating strong antibacterial activity without cytotoxic effects on HepG2 cells.
- The compound did not induce hemolysis, contrasting with positive control compounds like Gatifloxacin .
The mechanism by which imidazole derivatives exert their antibacterial effects often involves interference with bacterial cell wall synthesis or inhibition of essential enzymatic pathways. The presence of electron-withdrawing groups in the structure enhances its reactivity and interaction with bacterial targets.
Comparative Analysis of Biological Activity
The following table summarizes the antibacterial activity of related compounds compared to our target compound:
Compound Name | MIC (μg/mL) | Bacterial Strain |
---|---|---|
This compound | 0.5 | E. coli |
Compound A | 1 | S. aureus |
Compound B | 2 | B. subtilis |
Gatifloxacin (control) | 0.25 | E. coli |
Additional Pharmacological Activities
Beyond antibacterial properties, imidazole derivatives are also noted for other pharmacological activities:
- Antifungal : Some derivatives have shown effectiveness against fungal infections.
- Anti-inflammatory : The imidazole ring contributes to anti-inflammatory effects through modulation of inflammatory pathways.
- Anticancer : Certain compounds exhibit cytotoxic effects against cancer cell lines, suggesting potential in cancer therapy .
Properties
IUPAC Name |
1-(6-methylpyridin-2-yl)-N-[(Z)-thiophen-2-ylmethylideneamino]imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c1-11-4-2-6-14(18-11)20-9-13(16-10-20)15(21)19-17-8-12-5-3-7-22-12/h2-10H,1H3,(H,19,21)/b17-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJCOPPLJPYJAV-IUXPMGMMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)NN=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)N/N=C\C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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